2-(Di-p-tolylphosphino)benzaldehyde
Overview
Description
2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C21H19OP. It is characterized by the presence of a phosphine group attached to a benzaldehyde moiety, with two p-tolyl groups (methyl-substituted phenyl groups) attached to the phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
It is known to be a ligand, which suggests it can bind to various molecular targets to exert its effects .
Mode of Action
2-(Di-p-tolylphosphino)benzaldehyde is a ligand used in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
2-(Di-p-tolylphosphino)benzaldehyde plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it can form complexes with transition metals, which are essential for catalytic activity in many biochemical reactions. The nature of these interactions often involves coordination bonds between the phosphorus atom of this compound and the metal center of the enzyme or protein .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For example, the presence of this compound can alter the phosphorylation status of proteins involved in signaling cascades, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by forming stable complexes with metal ions in the active sites of these enzymes. This binding can either block substrate access or enhance catalytic efficiency, depending on the specific enzyme and reaction context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a ligand in catalytic reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a noticeable impact on biochemical pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a ligand in catalytic reactions. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for metabolic flux and the regulation of metabolite levels. The compound can also affect the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to interact with key enzymes and proteins within these compartments, thereby modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Di-p-tolylphosphino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with di-p-tolylphosphine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Di-p-tolylphosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of phosphine ligands for catalytic applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane.
Major Products Formed
Oxidation: 2-(Di-p-tolylphosphino)benzoic acid.
Reduction: 2-(Di-p-tolylphosphino)benzyl alcohol.
Substitution: Various phosphine ligands depending on the substituents introduced.
Scientific Research Applications
2-(Di-p-tolylphosphino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where precise control over molecular structure is required.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzaldehyde: Similar structure but with phenyl groups instead of p-tolyl groups.
2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of a benzaldehyde moiety.
4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(Di-p-tolylphosphino)benzaldehyde is unique due to the presence of p-tolyl groups, which can influence the electronic properties and steric effects of the compound. This can affect its reactivity and selectivity in catalytic reactions, making it a valuable ligand for specific applications.
Properties
IUPAC Name |
2-bis(4-methylphenyl)phosphanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRQJVTYBKJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746383 | |
Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-03-9 | |
Record name | 2-[Bis(4-methylphenyl)phosphino]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202865-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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